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Executive Summary

Fevipiprant (QAW039) is a potent and selective antagonist of the prostaglandin D2 receptor 2
(DP2, also known as CRTh2), developed by Novartis for the treatment of asthma.[1][2] As a
non-steroidal, oral therapeutic, it represented a novel approach to managing airway
inflammation.[3][4] Fevipiprant emerged from an optimization program of an earlier clinical
candidate, NVP-QAV680, with the goal of achieving improved potency and a longer receptor
residence time.[1] While it showed promise in early clinical trials by reducing airway
eosinophilia, it ultimately failed to meet primary endpoints in Phase Il studies for severe
asthma, leading to the discontinuation of its development for this indication in 2019. This
technical guide provides a comprehensive overview of the discovery, chemical synthesis, and
mechanism of action of Fevipiprant, presenting key data and experimental methodologies.

Discovery and Rationale

The discovery of Fevipiprant was rooted in the understanding of the critical role of
prostaglandin D2 (PGD?2) in the pathophysiology of allergic asthma. PGD2, primarily released
by activated mast cells, is a key mediator of the inflammatory cascade. It exerts its effects
through two G-protein coupled receptors: DP1 and DP2 (CRTh2). The DP2 receptor is
expressed on key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and
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basophils. Activation of the DP2 receptor by PGD2 promotes the migration and activation of
these cells, leading to the release of pro-inflammatory cytokines, tissue remodeling, and mucus
production, all of which are hallmarks of asthma.

Fevipiprant was developed as a selective antagonist of the DP2 receptor to interrupt this
inflammatory signaling pathway. It was identified through a lead optimization program aimed at
improving upon a first-generation clinical candidate, NVP-QAV680. The key objectives of this
program were to enhance potency on human eosinophils and Th2 cells and to achieve a slower
dissociation from the DP2 receptor, thereby prolonging its pharmacological effect.

Chemical Synthesis of Fevipiprant (QAW039)

The chemical synthesis of Fevipiprant has evolved from an initial research route to a more
optimized commercial process.

Initial Synthetic Route

The initial synthesis involved the N-alkylation of a 7-azaindolyl-3-acetic acid methyl ester
intermediate with a substituted benzyl bromide. However, this approach suffered from poor
regioselectivity, yielding a mixture of the desired N-1 alkylated product and the undesired N-7
isomer. While the desired product could be isolated via crystallization after ester hydrolysis, the
low selectivity prompted the development of a more efficient route.

Experimental Protocol: N-alkylation of 7-azaindolyl-3-acetic acid methyl ester

e Reagents and Conditions:

o

7-azaindolyl-3-acetic acid methyl ester

o

1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

[¢]

Cesium carbonate (Cs2CO3)

[¢]

Magnesium sulfate (MgS0O4)

o

Acetone

o

The reaction is carried out at temperatures ranging from room temperature to reflux.
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e Procedure:
o The 7-azaindolyl-3-acetic acid methyl ester is dissolved in acetone.
o Cs2C0O3 and MgS0O4 are added to the solution.
o The substituted benzyl bromide is added, and the mixture is heated to reflux.
o The reaction progress is monitored.

o Upon completion, the crude product is subjected to ester hydrolysis using aqueous sodium
hydroxide (NaOH) in acetone at room temperature.

o The final product, Fevipiprant, is purified by crystallization to separate it from the N-7
isomer.

Optimized Synthetic Route using Johnson-Claisen
Rearrangement

To overcome the limitations of the initial route, an optimized synthesis was developed, featuring
a Johnson-Claisen rearrangement as the key step to construct the functionalized 7-aza-indole
core. This streamlined approach improved the overall efficiency and selectivity of the synthesis.

Mechanism of Action

Fevipiprant functions as a competitive and reversible antagonist of the DP2 receptor. Its
mechanism of action is centered on blocking the downstream effects of PGD2 binding to this
receptor on various inflammatory cells.

By blocking the DP2 receptor, Fevipiprant inhibits:

o The migration and activation of eosinophils, Th2 cells, and type 2 innate lymphoid cells
(ILC2s) into the airways.

o The PGD2-driven release of Th2 cytokines, such as IL-4, IL-5, and IL-13.

e The shape change of eosinophils, a marker of their activation.
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This ultimately leads to a reduction in eosinophilic airway inflammation, which is a key driver of

asthma pathology.

Quantitative Data

The following tables summarize key quantitative data for Fevipiprant from preclinical and

clinical studies.

ble 1- In Vi I indi Hini

Parameter Value

CelllAssay Type Reference

Ki 1.05 nM

Human DP2 Receptor

IC50 (Eosinophil
Shape Change)

Isolated Human

Eosinophils

IC50 (Eosinophil
Shape Change)

0.44 nM

Human Whole Blood

IC50 (IL-5 Release) 2.56 nM

Isolated Human CD4+
Th2 Cells

IC50 (IL-13 Release) 1.4 nM

Isolated Human CD4+
Th2 Cells

Receptor Dissociation
Half-life (t1/2)

14.4 minutes

Human DP2 Receptor

Table 2: Clinical Efficacy Data (Selected Phase Il/iII

Results)
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. Fevipiprant Patient
Endpoint Result . Reference
Dose Population
Moderate-to-
severe persistent
Sputum _ 3.5-fold greater _
) ) 225 mg twice asthma with
Eosinophil ) decrease vs.
daily sputum
Percentage placebo ] .
eosinophilia
(=22%)
Significant Allergic asthma
Trough FEV1 500 mg daily improvement vs. with FEV1 <70%
placebo predicted
Asthma Control Significant Allergic asthma
Questionnaire 500 mg daily improvement vs. with FEV1 <70%
(ACQ7) placebo predicted
Annualized Rate
of Moderate to )
) Rate Ratio: 0.78
Severe 450 mg daily Severe Asthma
) (vs. placebo)
Exacerbations
(LUSTER-1)
Annualized Rate
of Moderate to )
) Rate Ratio: 0.76
Severe 450 mg daily Severe Asthma
) (vs. placebo)
Exacerbations
(LUSTER-2)
Change from o
o No significant
Baseline in Pre- ) ) Uncontrolled
150 mg daily difference vs.
dose FEV1 Asthma
placebo
(ZEAL-1)

FEV1: Forced Expiratory Volume in 1 second

Experimental Protocols
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Detailed step-by-step protocols for all assays are proprietary; however, the principles of the key
methodologies cited in the literature are described below.

Human DP2 Receptor Scintillation Proximity Binding
Assay

o Objective: To determine the binding affinity (Ki) of Fevipiprant for the human DP2 receptor.
o Methodology:
o Membranes from CHO cells expressing the human DP2 receptor are used.

o Aradiolabeled ligand, such as [3H]-PGD2 or [3H]-QAWO039, is incubated with the
membranes in the presence of varying concentrations of Fevipiprant.

o The membranes are coupled to scintillation proximity assay (SPA) beads. When the
radioligand binds to the receptor on the membrane, it comes into close proximity with the
scintillant in the bead, generating a light signal.

o The signal is measured, and the concentration of Fevipiprant that inhibits 50% of the
specific binding of the radioligand (IC50) is determined.

o The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-
Prusoff equation.

Isolated Human Eosinophil Shape Change Assay

o Objective: To measure the functional potency (IC50) of Fevipiprant in inhibiting PGD2-
induced eosinophil activation.

o Methodology:
o Eosinophils are isolated from human peripheral blood.

o The isolated eosinophils are pre-incubated with varying concentrations of Fevipiprant or a
vehicle control.
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o PGD2 is added to stimulate the eosinophils, which causes them to change from a
spherical to a polarized shape.

o The cells are fixed, and the change in cell shape is quantified, typically using flow
cytometry by measuring the forward scatter of the cells.

o The concentration of Fevipiprant that inhibits 50% of the PGD2-induced shape change is
determined as the IC50 value.

Conclusion

Fevipiprant (QAWO039) represents a well-characterized, potent, and selective DP2 receptor
antagonist born from a rational drug design and optimization process. Its discovery was based
on a solid understanding of the role of the PGD2-DP2 signaling axis in the pathophysiology of
asthma. While it demonstrated target engagement and a reduction in eosinophilic inflammation,
the clinical benefits observed in Phase Il trials were not sufficient to support its approval for the
treatment of severe asthma. The extensive preclinical and clinical data gathered during its
development, however, provide valuable insights for future research into DP2 receptor
antagonism and the treatment of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1672611#discovery-and-chemical-
synthesis-of-fevipiprant-gaw039]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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